![molecular formula C17H13ClN2O2S B2430096 3-chloro-N-(4-(thiazol-2-yloxy)benzyl)benzamide CAS No. 1904184-29-7](/img/structure/B2430096.png)
3-chloro-N-(4-(thiazol-2-yloxy)benzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(4-(thiazol-2-yloxy)benzyl)benzamide, also known as GSK-J4, is a small molecule inhibitor that has gained significant attention in the field of epigenetics research. It was first synthesized by scientists at GlaxoSmithKline as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. However, its unique mechanism of action has led to its use as a tool compound for studying the role of histone demethylases in gene regulation.
科学的研究の応用
Antioxidant Activity
Thiazole derivatives have been found to exhibit potent antioxidant activity . This makes them potentially useful in the treatment of diseases caused by oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Anti-Inflammatory Activity
Thiazole derivatives, particularly 5-acetyl-1,3,4-thiadiazole derivatives, have been observed to possess anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions.
Antimicrobial Activity
Thiazoles have been found to have diverse biological activities, including antimicrobial properties . This suggests potential use in the development of new antimicrobial drugs.
Antifungal Activity
In addition to their antimicrobial properties, thiazoles also exhibit antifungal activity . This could lead to the development of new antifungal medications.
Antiviral Activity
Thiazoles have also been found to possess antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor or Cytotoxic Activity
Thiazole derivatives, such as those with 3-fluoro benzamide, 3,4-dichloro benzamide, and 4-methyl benzamide groups, have been found to inhibit cell proliferation and exhibit anticancer activity . This suggests potential applications in cancer treatment.
特性
IUPAC Name |
3-chloro-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O2S/c18-14-3-1-2-13(10-14)16(21)20-11-12-4-6-15(7-5-12)22-17-19-8-9-23-17/h1-10H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGZAQYRSGIVPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(4-(thiazol-2-yloxy)benzyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。